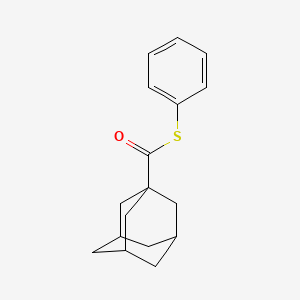
Phenyl 1-adamantanecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 1-adamantanecarbothioate is an organic compound that features a phenyl group attached to an adamantane core via a carbothioate linkage. Adamantane, a diamondoid hydrocarbon, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The phenyl group adds aromatic characteristics, making this compound interesting for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1-adamantanecarbothioate can be synthesized through several methods. One common approach involves the reaction of 1-adamantanecarboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Industrial methods also emphasize the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1-adamantanecarbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbothioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like bromine or nitronium ions, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl 1-adamantanecarbothioate has several applications across different fields:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive compound. Derivatives of adamantane are known for their antiviral and neuroprotective properties.
Medicine: Explored for use in drug design, particularly in the development of antiviral agents and treatments for neurological disorders.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and rigidity.
Mechanism of Action
The mechanism by which phenyl 1-adamantanecarbothioate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The rigid adamantane core can enhance the binding affinity and specificity of the compound, while the phenyl group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Phenyl 1-adamantanecarbothioate can be compared with other adamantane derivatives such as:
1-adamantanecarboxylic acid: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
1-adamantylamine: Contains an amine group instead of a carbothioate, leading to different reactivity and applications.
Phenyl 1-adamantaneacetate: Features an ester linkage rather than a carbothioate, affecting its chemical stability and reactivity.
The uniqueness of this compound lies in its combination of the rigid adamantane core with the reactive carbothioate group and the aromatic phenyl ring, offering a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C17H20OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
S-phenyl adamantane-1-carbothioate |
InChI |
InChI=1S/C17H20OS/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
InChI Key |
YPOHFYZEXCWHRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















